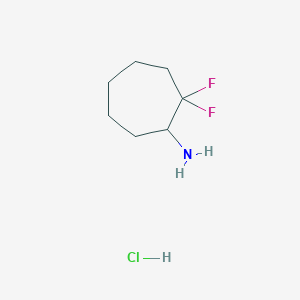

2,2-Difluorocycloheptan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Difluorocycloheptan-1-amine hydrochloride is a chemical compound with the CAS Number: 1780901-05-4 . It has a molecular weight of 185.64 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Wissenschaftliche Forschungsanwendungen

Organocatalysis in Enantioselective Reactions

Tetrapeptides containing a terminated primary amine and conformationally restricted segments have been designed and synthesized for catalyzing aldol reactions, demonstrating the role of primary amines in achieving high enantioselectivity. These catalysts, through their intensive beta-turn conformation, contribute significantly to the reaction's stereoselectivity, showcasing the application of amine-functionalized compounds in organocatalysis (Feng-Chun Wu et al., 2009).

Anti-Influenza Virus Activity

Tricyclic compounds with unique amine moieties have been developed based on triperiden's structure, showing potent anti-influenza A virus activity. This research highlights the potential of amine-containing compounds in developing novel antiviral agents (M. Oka et al., 2001).

Lipophilic Hydrogen Bond Donor Properties

The difluoromethyl group, as found in compounds like 2,2-Difluorocycloheptan-1-amine hydrochloride, has been studied for its hydrogen bonding and lipophilicity, which are crucial in drug design. These properties make difluoromethylated compounds valuable in medicinal chemistry for mimicking traditional hydrogen bond donors while enhancing lipophilicity (Y. Zafrani et al., 2017).

Electroluminescence and Self-Assembly in Materials Science

Polyfluorene derivatives with primary amine groups have shown promising photophysical properties and self-assembly behaviors, applicable in polymer light-emitting diodes (PLEDs). This research indicates the significance of amine-functionalized polymers in developing advanced materials for electronic and optoelectronic devices (Zeng-Shan Guo et al., 2009).

Reductive Amination Techniques in Organic Synthesis

Sodium triacetoxyborohydride has been utilized for the reductive amination of aldehydes and ketones, demonstrating the broad scope of this reaction in synthesizing a wide variety of amine-containing compounds. Such methodologies underscore the versatility of amines in synthetic organic chemistry and their importance in constructing complex molecules (A. Abdel-Magid et al., 1996).

Eigenschaften

IUPAC Name |

2,2-difluorocycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPPBSRVTOSBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)

![N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2728367.png)

![METHYL 4-({[2-(AZEPANE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2728368.png)

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide](/img/structure/B2728372.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2728381.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2728382.png)